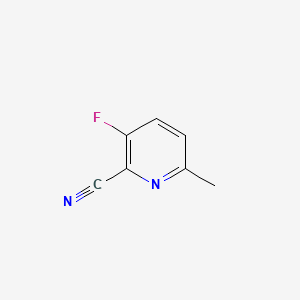

3-Fluoro-6-methylpyridine-2-carbonitrile

Description

Contextualization within Fluorinated Pyridine (B92270) Chemistry

Fluorinated pyridines are a class of heterocyclic compounds that have garnered considerable attention in synthetic and medicinal chemistry. The introduction of fluorine atoms into a pyridine ring can profoundly alter the molecule's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity can influence the electron distribution within the pyridine ring, affecting its reactivity and basicity. nih.gov This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of resulting drug candidates. nih.gov The development of synthetic methods to selectively introduce fluorine into the pyridine ring has been a key area of research, with techniques like diazotization reactions (Balz-Schiemann reaction) and electrophilic fluorination using reagents such as Selectfluor® expanding the toolkit of chemists.

Significance of Pyridinocarbonitrile Frameworks in Chemical Synthesis

The pyridinocarbonitrile framework, characterized by a pyridine ring substituted with a cyano (-C≡N) group, is another crucial structural motif in organic synthesis. The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. The presence of a nitrile group on a pyridine ring, as seen in 3-Fluoro-6-methylpyridine-2-carbonitrile, provides a synthetic handle for further molecular elaboration. Pyridinecarbonitrile derivatives are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, certain pyridinocarbonitrile derivatives have been investigated for their potential as active pharmaceutical ingredients (APIs). ossila.com

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as a versatile building block in the synthesis of more complex molecules. Its trifunctional nature (possessing fluoro, methyl, and cyano groups on a pyridine core) allows for a range of selective chemical modifications.

One major research trajectory is in the field of medicinal chemistry . The compound is explored as a precursor for the development of novel therapeutic agents. The presence of the fluorine atom is known to enhance the binding affinity of molecules to proteins or enzymes, a desirable trait in drug design. Research has indicated that compounds with similar structures have shown potential antimicrobial and anticancer properties. For example, derivatives of fluorinated pyridines have been investigated for their cytotoxic effects on human cancer cell lines.

Another significant area of research is in agrochemicals . Pyridine-containing compounds are a cornerstone of modern pesticides due to their high efficacy and low toxicity. agropages.com The trifluoromethylpyridine moiety, a related structure, is found in numerous herbicides and insecticides. nih.govjst.go.jp While specific agrochemical applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate in the synthesis of new crop protection agents.

In materials science , fluorinated aromatic compounds are of interest for creating materials with unique optical and electronic properties. While direct applications of this compound in this field are not yet prominent, similar fluorinated picolinonitriles are used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices. pipzine-chem.com

Chemical Properties and Synthesis

The unique arrangement of functional groups in this compound dictates its chemical behavior and the synthetic routes for its preparation.

Molecular and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₇H₅FN₂ |

| Molecular Weight | 136.13 g/mol |

| InChI Key | ZONNTEGSIZOHGM-UHFFFAOYSA-N cymitquimica.com |

| Appearance | Solid cymitquimica.com |

| Predicted Spectroscopic Data | |

| ¹H NMR (ppm) | Methyl protons (~δ 2.5) |

| ¹⁹F NMR (ppm) | Aromatic fluorine (~δ -120) |

| IR Spectroscopy (cm⁻¹) | C≡N stretch (~2230), C-F stretch (~1220) |

Synthetic Methodologies

The synthesis of this compound is a multi-step process that typically starts from a readily available substituted pyridine. A common synthetic route involves the following key transformations:

Bromination: The synthesis often commences with the bromination of 3-amino-6-methylpyridine. This is achieved using a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in acetonitrile (B52724), catalyzed by sulfuric acid at low temperatures (0–25°C). This step selectively introduces a bromine atom at the 2-position, yielding 2-bromo-3-amino-6-methylpyridine with a reported yield of 90.3%.

Fluorination via Diazotization (Balz-Schiemann Reaction): The amino group at the 3-position is then converted to a fluorine atom. This is accomplished through a Balz-Schiemann reaction, where the amino group is treated with sodium nitrite (B80452) (NaNO₂) in the presence of anhydrous hydrogen fluoride (B91410) (HF). This reaction proceeds via a diazonium intermediate, which then decomposes to yield 2-bromo-3-fluoro-6-methylpyridine (B1292714) with a reported yield of 85.1%.

Cyanation: The final step involves the replacement of the bromine atom at the 2-position with a nitrile group. This nucleophilic aromatic substitution is typically carried out using copper(I) cyanide (CuCN) in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures (150–180°C). This reaction gives the final product, this compound, with a reported yield of 89%.

Table of Synthetic Steps and Conditions

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1. Bromination | 3-Amino-6-methylpyridine | NaBr, NaBrO₃, H₂SO₄, Acetonitrile, 0-25°C | 2-Bromo-3-amino-6-methylpyridine | 90.3% |

| 2. Fluorination | 2-Bromo-3-amino-6-methylpyridine | NaNO₂, an. HF, -78°C to 70°C | 2-Bromo-3-fluoro-6-methylpyridine | 85.1% |

| 3. Cyanation | 2-Bromo-3-fluoro-6-methylpyridine | CuCN, DMF, 150-180°C | This compound | 89% |

Chemical Reactivity and Transformations

The reactivity of this compound is governed by its three functional groups, making it a versatile intermediate for further chemical synthesis.

Nucleophilic Substitution of Fluorine: The fluorine atom on the pyridine ring can be displaced by various nucleophiles under appropriate conditions, allowing for the introduction of other functional groups at the 3-position.

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation opens up avenues for creating a new set of derivatives with different biological properties.

Oxidation of the Methyl Group: The methyl group at the 6-position can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This provides another route to modify the molecular scaffold.

Properties

IUPAC Name |

3-fluoro-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONNTEGSIZOHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694191 | |

| Record name | 3-Fluoro-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211527-37-5 | |

| Record name | 3-Fluoro-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-6-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodologies for 3 Fluoro 6 Methylpyridine 2 Carbonitrile

De Novo Synthetic Approaches to the Pyridine (B92270) Core Featuring Fluorination and Nitrile Incorporation

De novo strategies involve the formation of the heterocyclic pyridine ring from acyclic precursors. These methods are advantageous as they can, in principle, establish the complex substitution pattern in a single, convergent step.

Cyclization Reactions for Pyridine Ring Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry, and various methods have been adapted for the synthesis of complex pyridines. One notable approach is the Bönnemann cyclization, a modification of the Reppe synthesis, which involves the [2+2+2] cycloaddition of a nitrile and two acetylene (B1199291) units. wikipedia.org For the synthesis of 3-fluoro-6-methylpyridine-2-carbonitrile, this would conceptually involve the cyclization of a fluorinated acetylene equivalent with an acetylene and a cyano-containing molecule, though this specific transformation is not widely documented.

A more common strategy involves the cyclocondensation of 1,5-dicarbonyl compounds, or their synthetic equivalents, with ammonia. youtube.com To produce the target molecule, precursors would need to incorporate the fluoro and cyano functionalities at the appropriate positions. For instance, a fluorinated β-keto nitrile could be condensed with an enone or enal to construct the pyridine ring. The reaction of an open-chain nitrile precursor with a nitrogen-containing compound can lead to the formation of a 2-aminopyridine (B139424) derivative, which can be further modified. google.com

A rhodium-catalyzed C-H functionalization approach has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method provides a one-step synthesis of 3-fluoropyridines with a variety of substituents. nih.gov

Heterocycle Construction via Condensation and Annulation Routes

Condensation and annulation reactions provide another powerful avenue for the de novo synthesis of the pyridine core. The Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation, is a classic method for forming six-membered rings. pearson.compearson.commasterorganicchemistry.comchemistrysteps.com While typically used for cyclohexenones, modifications of this strategy could be envisioned for pyridine synthesis by using nitrogen-containing precursors.

The Hantzsch dihydropyridine (B1217469) synthesis offers a direct route to pyridine derivatives. In a relevant example, the pyridine ring is constructed from a diketone precursor, (E)-3-(dimethylamino)-2-methylacrylonitrile, and ethyl fluoroacetate. The subsequent cyclization in the presence of ammonium (B1175870) acetate (B1210297) yields a dihydropyridine intermediate, which is then oxidized to the final pyridine product.

Functionalization of Pre-existing Pyridine Scaffolds Leading to this compound

This approach begins with a simpler, commercially available pyridine or picoline derivative and sequentially introduces the required functional groups. This is often a more practical and modular approach, allowing for greater flexibility in the synthesis.

Regioselective Halogenation and Subsequent Fluorination

The introduction of the fluorine atom at the 3-position often proceeds via a halogen-exchange reaction on a 3-halopyridine precursor. The regioselective installation of a halogen, typically bromine or chlorine, at the 3-position of a 6-methylpyridine (2-picoline) derivative is the critical first step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution requires harsh conditions. youtube.comchemrxiv.orgyoutube.com However, the presence of activating groups can facilitate this process. For instance, the halogenation of activated pyridines, such as aminopyridines or hydroxypyridines, can proceed with high regioselectivity. researchgate.netscilit.com Pyridine N-oxides are also valuable intermediates, as they can be halogenated with high regioselectivity to yield 2-halo-substituted pyridines. nih.gov

Once the 3-halopyridine is obtained, the fluorine atom can be introduced through nucleophilic aromatic substitution (SNAr). This is typically achieved by heating the halopyridine with a fluoride (B91410) source, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.comresearchgate.net The success of this reaction is dependent on the nature of the leaving group, with bromine and chlorine being commonly used. researchgate.net

Introduction of Nitrile Functionality: Cyanation Reactions

The introduction of the nitrile group at the 2-position of the pyridine ring is a key transformation. Several methods exist for the cyanation of pyridines.

A common approach is the nucleophilic substitution of a halogen at the 2-position with a cyanide salt, often using a copper(I) cyanide catalyst in a reaction known as the Rosenmund-von Braun reaction. google.com This method is effective but often requires high temperatures and can generate toxic waste. google.com

Alternatively, the cyanation can be achieved through the Sandmeyer reaction, starting from a 2-aminopyridine derivative. The amino group is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile.

More modern approaches include the use of pyridine N-oxides, which can be cyanated under milder conditions. For example, pyridine N-oxides can react with trimethylsilyl (B98337) cyanide in the presence of an activating agent to yield 2-cyanopyridines. researchgate.netacs.org

Methyl Group Installation and Modification Strategies

The methyl group at the 6-position can either be present from the start of the synthetic sequence (e.g., starting with a 2-picoline derivative) or installed at a later stage. The introduction of a methyl group onto a pyridine ring can be challenging but several methods are available. semanticscholar.org

One approach involves the reaction of the pyridine with an organometallic methylating agent, such as a methyl Grignard reagent or an organolithium compound. semanticscholar.org The reactivity of the pyridine ring can be enhanced by converting it to a pyridinium (B92312) salt. semanticscholar.org

Another strategy is the functionalization of an existing substituent. For example, a carboxylic acid group can be reduced to a hydroxymethyl group, which can then be further converted to a methyl group. The methyl group on a picoline derivative can also be functionalized. researchgate.net For instance, lithiation of the methyl group followed by reaction with an electrophile can be used to introduce other functional groups. researchgate.net

| Synthetic Strategy | Key Reactions | Precursors | Reagents | Reference(s) |

| De Novo Synthesis | Cyclocondensation | Fluorinated β-keto nitrile, enone/enal | Ammonia | youtube.com |

| Hantzsch Synthesis | (E)-3-(dimethylamino)-2-methylacrylonitrile, ethyl fluoroacetate | Ammonium acetate, MnO₂ | ||

| Rh(III)-catalyzed C-H functionalization | α-fluoro-α,β-unsaturated oximes, alkynes | [Cp*RhCl₂]₂/metal acetate | nih.gov | |

| Functionalization | Halogenation & Fluorination | 6-methyl-3-halopyridine | Potassium fluoride (KF) | chemicalbook.comresearchgate.net |

| Cyanation | 2-halo-3-fluoro-6-methylpyridine | Copper(I) cyanide (CuCN) | google.com | |

| Methyl Group Installation | Functionalized pyridine | Methyl Grignard reagent | semanticscholar.org |

Stereochemical Control and Regioselectivity in Synthesis of this compound

As this compound is an achiral molecule, stereochemical considerations are not applicable to its synthesis. However, regioselectivity—the control of substituent placement on the pyridine ring—is of paramount importance. The synthesis of this compound requires the precise installation of three different functional groups at the C2, C3, and C6 positions.

A common and effective strategy to achieve the required substitution pattern involves a multi-step process starting from a pre-substituted pyridine ring, where the existing substituents direct the position of subsequent modifications. One established route begins with 3-amino-6-methylpyridine.

The key regioselective steps are:

Regioselective Bromination: The synthesis commences with the selective bromination of 3-amino-6-methylpyridine. The activating, ortho-para directing amino group at C3 selectively directs the incoming electrophilic bromine to the ortho C2 position. This reaction can be performed using a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) with sulfuric acid in acetonitrile (B52724) at controlled low temperatures (0–25°C). This method ensures high regioselectivity, yielding the desired 2-bromo-3-amino-6-methylpyridine intermediate.

Regioselective Fluorination: With the bromine at C2 and the amino group at C3, the next step is to replace the amino group with fluorine. This is typically achieved through a Balz-Schiemann type reaction, which involves diazotization of the amino group followed by decomposition of the resulting diazonium salt in the presence of a fluoride source like anhydrous hydrogen fluoride (HF). This transformation is highly specific to the position of the original amino group, thus ensuring the fluorine is introduced exclusively at the C3 position.

Final Cyanation: The last step is the introduction of the nitrile group at C2 by substituting the bromine atom. This nucleophilic aromatic substitution is accomplished using a cyanide source, such as copper(I) cyanide (CuCN). The electron-withdrawing nature of the fluorine atom at C3 and the pyridine nitrogen atom activates the C2 position for nucleophilic attack, facilitating the displacement of the bromide and yielding the final product, this compound, with high efficiency.

Recent advancements in pyridine synthesis have also explored methods like the regioselective difluoromethylation of pyridines, highlighting the ongoing effort to control substituent placement with precision. Similarly, catalyst-free [3+2] cycloaddition reactions have been shown to be exclusively regioselective in the synthesis of other heterocycles, a principle that could inspire new routes to substituted pyridines. nih.govresearchgate.net

Table 1: Example of a Key Regioselective Step in the Synthesis

| Starting Material | Reagents & Conditions | Product | Yield | Controlling Factor |

|---|---|---|---|---|

| 3-Amino-6-methylpyridine | NaBr, NaBrO₃, H₂SO₄, Acetonitrile, 0–25°C | 2-Bromo-3-amino-6-methylpyridine | 90.3% primescholars.com | The ortho-directing effect of the C3-amino group ensures selective bromination at the C2 position. |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of pyridines is an area of active research, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netbiosynce.com These principles include the use of green catalysts, environmentally benign solvents, and developing reactions with high atom economy. researchgate.netnih.gov Methodologies such as microwave-assisted synthesis and one-pot multicomponent reactions are being increasingly employed for the creation of pyridine derivatives. researchgate.netnih.gov

For a molecule like this compound, sustainable approaches can be considered at two main stages: the construction of the substituted pyridine ring itself or the functionalization of a pyridine precursor. While traditional multi-step functionalization routes are often effective, they can fall short of green chemistry ideals. Alternative strategies, such as building the ring from acyclic precursors in a single step (e.g., Hantzsch or Chichibabin syntheses), can be more atom-economical, though they may suffer from low yields or lack the specific regiochemical control required for this particular trisubstituted product. wikipedia.org

A significant goal in green chemistry is to replace stoichiometric reagents and heavy metal catalysts with more sustainable alternatives. biosynce.comrsc.org

Transition-Metal-Free Approaches: The described synthesis of this compound already incorporates a metal-free step: the fluorination via diazotization. Further opportunities exist to eliminate metals from other steps. For instance, metal-free protocols using iodine and triethylamine (B128534) have been developed for the synthesis of 2-aryl-substituted pyridines from oximes, demonstrating the potential for metal-free C-C bond formation in pyridine synthesis. organic-chemistry.org The development of solvent- and halide-free C-H functionalization of pyridine N-oxides also represents a highly atom-economical and green route to substituted pyridines. rsc.org

Advanced Catalytic Methodologies: The traditional cyanation step using stoichiometric copper(I) cyanide is effective but involves a toxic reagent and generates a stoichiometric amount of copper waste. Modern catalysis offers greener alternatives. A notable advancement is the development of transition-metal-catalyzed cyanation reactions that use benign organic nitriles (like butyronitrile) as the cyanating agent. google.com This approach, often using nickel catalysts, avoids the use of toxic metal cyanide salts, prevents catalyst deactivation, and provides a safer, more sustainable route to aryl nitriles. google.com While the application of this specific method to 2-bromo-3-fluoro-6-methylpyridine (B1292714) has not been detailed, it represents a promising green alternative to the conventional CuCN reaction. Iron-catalyzed cyclizations have also been reported for creating substituted pyridines, using an inexpensive and less toxic metal catalyst. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. primescholars.com A reaction with 100% atom economy produces no waste byproducts. researchgate.net

Addition and cycloaddition reactions are ideal in this regard. For example, a Diels-Alder reaction can be highly atom-efficient. primescholars.com However, linear synthetic sequences involving substitution reactions, as is common for this compound, often have lower atom economy.

Let's analyze the atom economy of the final cyanation step in the established synthesis:

Reaction: C₆H₅BrFN + CuCN → C₇H₅FN₂ + CuBr

To calculate the percent atom economy, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Table 2: Atom Economy Calculation for the Cyanation Step

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 2-Bromo-3-fluoro-6-methylpyridine | C₆H₅BrFN | 190.02 | Reactant |

| Copper(I) Cyanide | CuCN | 89.56 | Reactant |

| This compound | C₇H₅FN₂ | 136.13 | Desired Product |

| Copper(I) Bromide | CuBr | 143.45 | Byproduct |

| Calculated Atom Economy: (136.13 / (190.02 + 89.56)) x 100 | 48.69% |

The calculation shows an atom economy of only 48.69% for this step, as a significant portion of the reactant mass is converted into the copper(I) bromide byproduct. The preceding bromination and fluorination steps would also exhibit suboptimal atom economy due to the generation of salt byproducts and nitrogen gas.

Reactivity and Chemical Transformations of 3 Fluoro 6 Methylpyridine 2 Carbonitrile

Reactivity of the Nitrile Group in 3-Fluoro-6-methylpyridine-2-carbonitrile

The carbon-nitrogen triple bond of the nitrile group is a key site for various chemical transformations, including nucleophilic additions, hydrolysis, and reductions.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents, are known to add to nitriles to form imines, which can then be hydrolyzed to ketones. masterorganicchemistry.com While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern suggests that it would react with Grignard reagents (e.g., methylmagnesium bromide) to yield, after hydrolysis, the corresponding 2-acetylpyridine (B122185) derivative. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Additions to the Nitrile Moiety

| Reactant | Reagent(s) | Product | Notes |

|---|

This table is based on general reactivity patterns of nitriles and may not represent experimentally verified reactions for this specific compound.

The nitrile group can be hydrolyzed under acidic or basic conditions to first form a picolinamide (B142947) and subsequently a picolinic acid. google.com This transformation is a common strategy to introduce carboxylic acid or amide functionalities.

Another significant derivatization is the [2+3] cycloaddition reaction of the nitrile with an azide (B81097), typically sodium azide, to form a tetrazole ring. nih.govnih.gov This reaction, often catalyzed by a metal salt, provides a synthetic route to 5-substituted-1H-tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. nih.govnih.gov For instance, this compound can be converted to 5-(3-fluoro-6-methylpyridin-2-yl)-1H-tetrazole. A related reaction involves the use of hydrazine (B178648) to prepare tetrazines. ossila.com

Table 2: Hydrolysis and Derivatization of the Nitrile Group

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂O, H⁺ or OH⁻ | 3-Fluoro-6-methylpicolinamide | Partial Hydrolysis |

| This compound | H₂O, H⁺ or OH⁻ (prolonged heating) | 3-Fluoro-6-methylpicolinic acid | Full Hydrolysis google.comkeyorganics.net |

| This compound | NaN₃, Catalyst (e.g., Co(II) complex) | 5-(3-Fluoro-6-methylpyridin-2-yl)-1H-tetrazole | [2+3] Cycloaddition nih.govnih.gov |

The nitrile group can be reduced to a primary amine, (3-fluoro-6-methylpyridin-2-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation over a palladium-on-carbon (Pd/C) catalyst can also achieve this transformation. nih.gov

While the nitrile group itself is generally resistant to oxidation, the methyl group on the pyridine (B92270) ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412).

Table 3: Reduction and Oxidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | LiAlH₄ | (3-Fluoro-6-methylpyridin-2-yl)methanamine | Nitrile Reduction |

| 3-Phenylpropionitrile | Pd/C, H₂, NaH₂PO₄, H₂SO₄ | 3-Phenylpropylamine | Catalytic Hydrogenation nih.gov |

Reactivity of the Pyridine Ring System in this compound

The pyridine ring's reactivity is heavily influenced by the electron-withdrawing nature of the nitrile and fluorine substituents, making it susceptible to nucleophilic attack but resistant to electrophilic substitution.

The fluorine atom at the C-3 position is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitrile group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, including amines, alkoxides, and thiols, providing a versatile method for introducing diverse functionalities at this position. ossila.commdpi.comnih.govnih.govyoutube.com For instance, reaction with amines would yield 3-amino-substituted pyridines, while alkoxides and thiols would produce the corresponding 3-alkoxy and 3-thioether derivatives, respectively. The SNAr reactions of heteroaryl halides with thiols are known to proceed smoothly, often without the need for a catalyst, particularly with electron-deficient heteroarenes. nih.gov

Table 4: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent(s) | Product | Notes |

|---|---|---|---|

| Amines (R₂NH) | Base (e.g., K₂CO₃) | 3-(Dialkylamino)-6-methylpyridine-2-carbonitrile | General reaction for amine nucleophiles. youtube.com |

| Alkoxides (RO⁻) | Alcohol (ROH), Base | 3-Alkoxy-6-methylpyridine-2-carbonitrile | General reaction for alkoxide nucleophiles. |

| Thiols (RSH) | Base (e.g., K₂CO₃) | 3-(Alkylthio)-6-methylpyridine-2-carbonitrile | General reaction for thiol nucleophiles. nih.gov |

The pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the combined electron-withdrawing effects of the nitrogen heteroatom, the nitrile group, and the fluorine atom. pipzine-chem.com Such reactions, if they occur at all, would require harsh conditions and are expected to be slow. pipzine-chem.com In general, electrophilic substitution on pyridine rings, when forced, tends to occur at the meta-position relative to the nitrogen atom. However, for this specific, highly deactivated substrate, no successful electrophilic substitution reactions such as nitration or halogenation have been reported in the reviewed literature. The inherent electron deficiency of the ring system makes it a poor nucleophile for attacking electrophiles. pipzine-chem.com

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck)

While direct cross-coupling of the C-F bond in this compound is challenging, its halogenated analogues are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon bonds. For instance, the bromo-analogue, 6-bromo-3-fluoro-2-cyanopyridine, readily participates in Sonogashira cross-coupling reactions. soton.ac.uk This demonstrates the utility of this scaffold in accessing alkynyl-substituted fluoropyridines.

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, has been successfully applied to the 6-bromo-3-fluoro-2-cyanopyridine core. The reaction proceeds efficiently with a range of functionalized and unfunctionalized alkynes, showcasing its broad substrate scope. soton.ac.uk The reaction tolerates sensitive functional groups such as free alcohols and amines, providing the corresponding 6-alkynyl-3-fluoro-2-cyanopyridines in high yields. soton.ac.uk

Table 1: Sonogashira Cross-Coupling of 6-bromo-3-fluoro-2-cyanopyridine with Various Alkynes

| Alkyne Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-Ethyl-4-ethynylbenzene | 6-((4-Ethylphenyl)ethynyl)-3-fluoro-2-cyanopyridine | 91 | soton.ac.uk |

| Phenylacetylene | 3-Fluoro-6-(phenylethynyl)-2-cyanopyridine | 93 | soton.ac.uk |

| 1-Hexyne | 6-(Hex-1-yn-1-yl)-3-fluoro-2-cyanopyridine | 85 | soton.ac.uk |

| 3,3-Dimethyl-1-butyne | 6-((3,3-Dimethylbut-1-yn-1-yl)ethynyl)-3-fluoro-2-cyanopyridine | 90 | soton.ac.uk |

While specific examples of Suzuki, Stille, and Negishi couplings on this compound itself are not extensively documented, the reactivity of similar halopyridines suggests its potential in these transformations. orgsyn.org The Heck reaction, which couples alkenes with aryl halides, is also a viable pathway for functionalizing halogenated precursors of this compound. organic-chemistry.orgresearchgate.net Generally, the reactivity order for halides in these palladium-catalyzed reactions is I > Br > Cl >> F, making fluoropyridines like the title compound relatively inert to direct coupling at the C-F bond under standard conditions. orgsyn.org

Reactivity of the Methyl Group in this compound

The methyl group at the 6-position is not merely a passive substituent. Its protons are acidified by the electron-withdrawing nature of the pyridine ring, a phenomenon enhanced by the adjacent fluoro and cyano groups. This allows for a range of functionalization reactions at the benzylic position.

A primary transformation of the methyl group is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate. The resulting 3-Fluoro-6-methylpyridine-2-carboxylic acid is a valuable intermediate for further derivatization. sigmaaldrich.comsigmaaldrich.com

Another key strategy for functionalization involves deprotonation of the methyl group to form a benzylic carbanion. rsc.org This nucleophilic species can then react with various electrophiles. This approach is facilitated by the increased acidity of the benzylic protons due to the electron-deficient pyridine ring. While specific literature on this compound is limited, the principle is well-established for methylpyridines. The generated anion can be alkylated, acylated, or undergo other carbon-carbon bond-forming reactions, significantly expanding the molecular complexity.

The acidic nature of the methyl protons also enables their participation in condensation reactions. After deprotonation with a suitable base, the resulting carbanion can react with carbonyl compounds, such as aldehydes and ketones, in aldol-type condensations. This leads to the formation of new carbon-carbon bonds and the extension of the side chain at the 6-position. These reactions are classic examples of exploiting the reactivity of methyl groups on heteroaromatic rings.

Multi-functional Group Reactivity and Chemoselectivity Considerations

The presence of three distinct functional groups (fluoro, cyano, methyl) on the pyridine ring necessitates careful consideration of chemoselectivity. Different reagents will target different sites on the molecule.

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group using reagents like lithium aluminum hydride. It can also react with nucleophiles like hydroxylamine (B1172632) to form amidoximes, a transformation that proceeds selectively without affecting the C-F bond. soton.ac.uk

Fluoro Group: The fluorine atom at the 3-position is generally the least reactive site in cross-coupling reactions. However, it can be susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions or with highly potent nucleophiles, a common reactivity pattern for fluorinated pyridines. ossila.com

Methyl Group: As discussed, the methyl group can be oxidized or deprotonated for subsequent functionalization.

Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized to an N-oxide. The ring itself can undergo metalation at a C-H position, although this is often directed by existing substituents.

The Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine is a prime example of chemoselectivity. The palladium catalyst selectively activates the C-Br bond for oxidative addition, leaving the C-F and cyano groups untouched under the reaction conditions. soton.ac.uk Similarly, the conversion of the cyano group to an amidoxime (B1450833) can be achieved without displacing the fluorine atom. soton.ac.uk This orthogonal reactivity allows for a stepwise and controlled functionalization of the molecule.

Mechanistic Investigations of Key Transformations Involving this compound

The mechanisms underlying the key reactions of this scaffold are illustrative of fundamental principles in organic chemistry.

Cross-Coupling Reactions: The mechanism for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira is well-established and proceeds through a catalytic cycle. wikipedia.org For the Sonogashira coupling of a bromo-analogue, the cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridine ring.

Transmetalation: The copper(I) acetylide (formed from the alkyne and a copper salt) transfers the alkyne group to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Benzylic Functionalization: The mechanism of benzylic deprotonation is a classic acid-base reaction. rsc.org The rate and feasibility are governed by the pKa of the methyl protons and the strength of the base used. The stability of the resulting carbanion is crucial and is enhanced by the delocalization of the negative charge into the electron-deficient pyridine ring.

Nitrile Group Transformations: The conversion of the nitrile to an amidoxime with hydroxylamine involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile, followed by proton transfers to yield the final product. This reaction is often base-catalyzed.

These mechanistic pathways highlight the predictable yet nuanced reactivity of this compound and its derivatives, enabling chemists to strategically design synthetic routes to complex target molecules.

Derivatization and Functionalization Strategies for 3 Fluoro 6 Methylpyridine 2 Carbonitrile

Accessing Novel Pyridine (B92270) Derivatives through Nitrile Transformations

The nitrile group in 3-fluoro-6-methylpyridine-2-carbonitrile is a versatile functional handle that can be converted into various other functionalities, providing access to a wide range of pyridine derivatives.

One common transformation is the reduction of the nitrile group to a primary amine. This can be accomplished using reducing agents like lithium aluminum hydride. The resulting aminomethylpyridine derivative serves as a key intermediate for further functionalization.

Another important reaction is the conversion of the nitrile to a tetrazole ring. This is typically achieved by reacting the nitrile with an azide (B81097), often in the presence of a Lewis acid. rug.nl Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry. The synthesis of tetrazoles from nitriles can be a multicomponent reaction, sometimes involving the in-situ formation of amides followed by cyclization with an azide source. rug.nl

Furthermore, the nitrile group can undergo hydrolysis to form an amide or a carboxylic acid. The conditions for this transformation can be controlled to favor either product. For instance, partial hydrolysis under acidic or basic conditions can yield the corresponding amide, while more vigorous conditions can lead to the carboxylic acid.

These transformations are summarized in the table below:

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | Lithium Aluminum Hydride | (3-Fluoro-6-methylpyridin-2-yl)methanamine | Nitrile Reduction |

| This compound | Sodium Azide, Lewis Acid | 5-(3-Fluoro-6-methylpyridin-2-yl)-1H-tetrazole | Tetrazole Formation |

| This compound | H₂O, H⁺ or OH⁻ (mild) | 3-Fluoro-6-methylpyridine-2-carboxamide | Partial Hydrolysis |

| This compound | H₂O, H⁺ or OH⁻ (strong) | 3-Fluoro-6-methylpyridine-2-carboxylic acid | Full Hydrolysis |

Diversification of the Fluorine Position via SNAr and Organometallic Coupling

The fluorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group. ossila.commdpi.com This allows for the introduction of a wide variety of substituents.

SNAr reactions on 3-fluoropyridines can be carried out with various nucleophiles, including alkoxides, thiolates, and amines, often under basic conditions. mdpi.comwikipedia.org For instance, reaction with sodium methoxide (B1231860) would yield the corresponding 3-methoxy derivative. The reactivity of fluoroarenes in SNAr reactions is generally high, making fluorine an excellent leaving group in these transformations. wikipedia.org

Organometallic coupling reactions provide another powerful tool for modifying the fluorine position, although these are more commonly used for aryl bromides and chlorides. However, methods for the coupling of fluorinated aromatics are emerging. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at the C3-position, though this may require specialized catalysts and conditions due to the strength of the C-F bond.

The table below illustrates potential diversification strategies at the fluorine position:

| Reaction Type | Reagent(s) | Potential Product |

| SNAr | Sodium Methoxide (NaOMe) | 3-Methoxy-6-methylpyridine-2-carbonitrile |

| SNAr | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-6-methylpyridine-2-carbonitrile |

| SNAr | Ammonia (NH₃) | 3-Amino-6-methylpyridine-2-carbonitrile |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-6-methylpyridine-2-carbonitrile |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 3-(Amino)-6-methylpyridine-2-carbonitrile |

Side-Chain Modifications at the Methyl Group Position

The methyl group at the 6-position of this compound offers another site for functionalization.

One of the most common transformations is radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or benzoyl peroxide. daneshyari.comnih.gov This reaction introduces a bromine atom, creating a benzylic-type bromide which is a versatile intermediate for subsequent nucleophilic substitution reactions. The resulting bromomethylpyridine can react with a variety of nucleophiles to introduce new functional groups.

Alternatively, the methyl group can be deprotonated using a strong base, such as an organolithium reagent, to form a lithiated species. This nucleophilic intermediate can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new carbon-based substituents.

The table below details some of these modification strategies:

| Reaction Type | Reagent(s) | Intermediate/Product |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 6-(Bromomethyl)-3-fluoropyridine-2-carbonitrile |

| Nucleophilic Substitution (from bromomethyl derivative) | Sodium Cyanide (NaCN) | 2-(3-Fluoro-2-cyanopyridin-6-yl)acetonitrile |

| Nucleophilic Substitution (from bromomethyl derivative) | Sodium Azide (NaN₃) | 6-(Azidomethyl)-3-fluoropyridine-2-carbonitrile |

| Deprotonation followed by Electrophilic Quench | n-Butyllithium, then Benzaldehyde | 1-(3-Fluoro-2-cyanopyridin-6-yl)-2-phenylethan-1-ol |

Synthesis of Polyfunctional Pyridine Scaffolds from this compound

By combining the various derivatization strategies, this compound can serve as a starting point for the synthesis of more complex, polyfunctional pyridine scaffolds. These scaffolds are of interest in various areas of chemical science, including medicinal chemistry and materials science.

For example, a sequence involving nitrile hydrolysis to a carboxylic acid, followed by an SNAr reaction at the fluorine position, and subsequent modification of the methyl group could lead to a trisubstituted pyridine with three distinct functional groups.

Furthermore, the functional groups introduced can be used in cyclization reactions to form fused heterocyclic systems. For instance, a derivative containing an amino group at the 3-position and a carboxylic acid at the 2-position could be a precursor for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Similarly, conversion of the nitrile to a hydrazide followed by reaction with appropriate reagents can lead to the formation of pyrazolo[3,4-b]pyridine systems. nih.gov

The ability to selectively functionalize the nitrile, fluorine, and methyl positions provides a modular approach to the synthesis of a wide variety of complex pyridine derivatives from a single, readily available starting material.

3 Fluoro 6 Methylpyridine 2 Carbonitrile As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The electron-withdrawing nature of the fluorine and nitrile groups activates the pyridine (B92270) ring, making 3-Fluoro-6-methylpyridine-2-carbonitrile an excellent substrate for the synthesis of fused heterocyclic systems. These complex structures are prevalent in medicinal chemistry and materials science.

The term "fusion reaction" in this context refers to the construction of a new ring that shares one or more atoms with the initial pyridine ring, leading to bicyclic or polycyclic architectures. While the term itself is not always explicitly used, the annulation of rings onto the this compound core is a common strategy. For instance, the reaction of related pyridine derivatives with binucleophiles is a well-established method for creating fused systems like pyrido[2,3-d]pyrimidines. nih.gov This approach involves the initial reaction at one electrophilic site on the pyridine, followed by an intramolecular cyclization to form the second ring. The presence of the fluorine atom at the 3-position and the nitrile at the 2-position provides electrophilic centers that can be targeted by nucleophiles to initiate such cyclization cascades, leading to the formation of fused heterocycles. nih.gov

The construction of substituted pyridine-fused rings from this compound and its analogues is a testament to its versatility. The nitrile group is a key functional handle for building these fused systems. For example, in related syntheses, a 2-cyanopyridine (B140075) derivative can be transformed into a fused pyrimidine (B1678525) ring. nih.gov Similarly, the reaction of aminopyridines (which can be derived from the nitrile) with reagents like ethyl acetoacetate (B1235776) or urea (B33335) leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov Another important class of fused systems, pyrazolo[3,4-b]pyridines, can be synthesized from the corresponding pyridine hydrazide, which is accessible from the nitrile functionality of the parent compound. nih.gov

The following table details examples of reaction types used to construct fused pyridine rings from pyridine precursors with similar functionalities.

| Starting Pyridine Functionality | Reagent(s) | Fused Ring System Formed | Reference |

| 2-Amino-3-cyanopyridine (B104079) | Formic Acid | Pyrido[2,3-d]pyrimidine | nih.gov |

| 2-Hydrazinopyridine | Acetic Acid | Pyrazolo[3,4-b]pyridine | nih.gov |

| 2-Aminopyridine (B139424) | Urea / Thiourea | Pyrido[2,3-d]pyrimidin-one/thione | nih.gov |

| 2-Chloropyridine-3-carbonitrile | Hydrazine (B178648) | Aminopyrazolo[3,4-b]pyridine | nih.gov |

This table is illustrative of general synthetic strategies for forming fused pyridine rings and is based on reactions of similarly functionalized pyridines.

Role in the Assembly of Molecular Architectures for Specific Chemical Applications (Non-biological)

Fluorinated pyridine derivatives are crucial intermediates in the production of high-efficacy, low-toxicity agrochemicals, which represent the fourth generation of pesticide products. agropages.com The trifluoromethyl pyridine moiety, in particular, is found in numerous commercial fungicides, herbicides, and insecticides. researchgate.net While direct examples for this compound are not extensively detailed in the provided results, its structural motifs are characteristic of precursors for such agrochemical products. agropages.com

In the realm of materials science, related fluorinated pyridinecarbonitriles serve as building blocks for functional materials. pipzine-chem.comossila.com For example, they are used to synthesize molecules exhibiting aggregation-induced emission (AIE) and for creating phosphorescent dyes. ossila.com The synthetic accessibility of these building blocks allows for their attachment to various chromophores, enabling the fine-tuning of the photophysical properties of the final materials. ossila.com The unique electronic properties conferred by the fluoro and cyano groups on the pyridine ring are instrumental in designing these advanced molecular architectures. ossila.com

Strategic Considerations in Retrosynthetic Analysis Utilizing this compound

Retrosynthetic analysis is a method used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. nih.gov When a target molecule contains a substituted pyridine ring, this compound represents a strategic starting point.

In a retrosynthetic sense, the key disconnections would involve transformations that install the functionalities present in this building block. For a complex fused heterocyclic system, a retrosynthetic approach might identify a key bond formation that could be achieved via a cyclization reaction. The precursor to this cyclization could then be disconnected back to a substituted pyridine.

Consider a hypothetical target molecule, a complex pyrido[2,3-d]pyrimidine. A retrosynthetic analysis would disconnect the pyrimidine ring, revealing a 2-aminopyridine-3-carboxamide (B84476) or a related intermediate. This intermediate can be traced back to a 2-amino-3-cyanopyridine precursor. The amino and cyano groups can be seen as synthetic equivalents that are strategically positioned in the building block. The presence of the fluorine and methyl groups on this compound allows for further functionalization or can be a required part of the final target's structure.

The strategic value of using this specific building block lies in:

Pre-installed Functionality: The cyano, fluoro, and methyl groups are positioned in a synthetically useful arrangement, saving multiple steps.

Modulation of Reactivity: The fluorine atom influences the electronic properties of the ring, potentially directing subsequent reactions to specific positions.

Versatile Handles: The nitrile group can be converted into a variety of other functional groups (amine, carboxylic acid), providing multiple pathways for elaboration.

The choice of this compound in a synthesis is therefore a strategic decision to efficiently access complex molecular targets by leveraging its inherent reactivity and functionality.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 6 Methylpyridine 2 Carbonitrile and Its Derivatives

High-Resolution NMR Spectroscopy (e.g., 2D NMR, Fluorine-19 NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds like 3-Fluoro-6-methylpyridine-2-carbonitrile, multinuclear NMR, including ¹H, ¹³C, and ¹⁹F nuclei, provides a wealth of information.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. These protons will appear as doublets due to coupling with each other. The methyl group at the 6-position will present as a singlet at a characteristic upfield shift.

¹³C NMR: The ¹³C NMR spectrum will display seven unique carbon signals. The signals for the carbons bonded directly to the fluorine atom (C3) and the nitrogen atom (C2, C6) will be significantly influenced by their electronegativity. The carbon of the nitrile group (C≡N) has a characteristic chemical shift. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) will cause splitting of the carbon signals, which is invaluable for assignment.

¹⁹F NMR: Fluorine-19 NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govicpms.cz It typically displays a wide chemical shift range, which helps to resolve different fluorine environments effectively. icpms.cz For this compound, a single resonance is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, while its coupling to nearby protons (³JHF, ⁴JHF) will result in a complex multiplet, providing crucial connectivity data.

2D NMR Spectroscopy: To unambiguously assign all signals, two-dimensional NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for piecing together the carbon skeleton and assigning quaternary carbons (like C2, C3, and C6).

HCF (Proton-Carbon-Fluorine) Experiments: Specialized 2D and 3D experiments can be used to correlate all three nuclei, leveraging the long-range J-couplings between ¹H-¹⁹F and ¹³C-¹⁹F to provide a complete and robust structural assignment. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J) | Notes |

| ¹H | ||||

| H-4 | Aromatic region (~7.5-8.5) | Doublet | ³JHH | Coupled to H-5. |

| H-5 | Aromatic region (~7.0-8.0) | Doublet | ³JHH | Coupled to H-4. |

| -CH₃ | Aliphatic region (~2.5) | Singlet | - | Singlet peak for the methyl group. |

| ¹³C | ||||

| C-2 | ~130-140 | Doublet | ²JCF | Carbon bearing the nitrile group. |

| C-3 | ~155-165 | Doublet | ¹JCF (large) | Carbon directly bonded to fluorine. |

| C-4 | ~140-150 | Doublet | ²JCF | |

| C-5 | ~120-130 | Doublet | ³JCF | |

| C-6 | ~150-160 | Singlet/Doublet | ⁴JCF (small) | Carbon bearing the methyl group. |

| -CH₃ | ~20-25 | Singlet | - | Methyl carbon. |

| -C≡N | ~115-120 | Doublet | ³JCF | Nitrile carbon. |

| ¹⁹F | ~ -110 to -130 | Multiplet | ³JHF, ⁴JHF | Referenced to CFCl₃. Coupled to H-4 and H-5. |

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Interactions

While solution-state NMR provides data on the molecule's connectivity, X-ray crystallography reveals its precise three-dimensional structure and packing arrangement in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related fluorinated pyridine derivatives allows for a detailed prediction of its solid-state characteristics. ossila.com

The molecule would crystallize in a common space group, with the planar pyridine ring being a dominant structural feature. The arrangement of molecules in the crystal lattice is governed by various non-covalent interactions. Key supramolecular interactions would likely include:

π-π Stacking: The electron-deficient pyridine rings are expected to stack in an offset face-to-face or edge-to-face manner to maximize electrostatic attraction.

Halogen Bonding and Dipole-Dipole Interactions: The electronegative fluorine atom and the polar nitrile group will significantly influence the crystal packing through dipole-dipole interactions and potential C-F···N or C-F···π interactions.

C-H···N/F Hydrogen Bonds: Weak hydrogen bonds between the methyl or aromatic C-H groups and the nitrogen atom of the pyridine ring, the nitrile group, or the fluorine atom of adjacent molecules are expected to play a role in stabilizing the crystal lattice.

The study of related compounds, such as 6-Fluoropyridine-2-carbonitrile, shows its ability to form complexes with metals like silver(I), where coordination occurs through both the pyridine and nitrile nitrogen atoms, demonstrating the accessible nature of these lone pairs for intermolecular interactions. ossila.com

Table 2: Typical Crystallographic Parameters for Substituted Pyridine Derivatives

| Parameter | Expected Value/Type | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c, Pbca, etc. | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |

| Bond Lengths (Å) | C-F: ~1.35; C-C: ~1.39; C-N: ~1.34; C≡N: ~1.15 | Provides exact measurements of atomic distances. |

| Bond Angles (°) | Angles around sp² carbons: ~120° | Reveals the geometry around each atom. |

| Supramolecular Synthons | π-π stacking, C-H···N, C-H···F | Identifies the recurring, predictable non-covalent interactions that build the crystal structure. |

Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. These techniques are excellent for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by several key absorption bands. The most diagnostic peak would be the C≡N stretching vibration, which appears in a relatively clean region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N stretch is also Raman active. Aromatic ring vibrations are often strong in Raman spectra, which can be useful for analyzing the pyridine core.

Key expected vibrational modes include:

C≡N Stretch: A sharp, intense band is expected in the range of 2220-2230 cm⁻¹. researchgate.netnih.gov This band's exact position is sensitive to the electronic effects of the adjacent fluorine atom. nih.gov

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. elixirpublishers.com

C=C and C=N Ring Stretching: The pyridine ring exhibits a series of characteristic stretching vibrations between 1400 and 1650 cm⁻¹. researchgate.net

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region.

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the ring provide further structural information in the fingerprint region (<1000 cm⁻¹). asianpubs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 | Medium |

| Nitrile (C≡N) Stretch | FT-IR, Raman | 2220 - 2230 | Strong, Sharp |

| C=C, C=N Ring Stretches | FT-IR, Raman | 1400 - 1650 | Medium to Strong |

| C-H Bending (in-plane) | FT-IR | 1300 - 1000 | Medium |

| C-F Stretch | FT-IR | 1200 - 1300 | Strong |

| Ring Bending (out-of-plane) | FT-IR | 700 - 900 | Medium to Strong |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula.

For this compound (C₇H₅FN₂), the exact mass of the neutral molecule is 136.0437 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺ with a calculated m/z of 137.0515. The high accuracy of this measurement allows for differentiation from other species with the same nominal mass.

The isotopic pattern observed in the mass spectrum would be dominated by the natural abundance of ¹³C (~1.1%), resulting in a small M+1 peak with an intensity of approximately 7.7% relative to the monoisotopic M peak.

Under fragmentation conditions (e.g., in MS/MS experiments), the molecule is expected to break apart in predictable ways. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. Likely fragmentation pathways include:

Loss of a hydrogen cyanide molecule (HCN) from the ring and nitrile group.

Loss of the cyano radical (•CN).

Fragmentation involving the methyl group, such as the loss of a hydrogen radical (•H) or a methyl radical (•CH₃).

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Analysis Type |

| Molecular Ion [M]⁺• | [C₇H₅FN₂]⁺• | 136.0437 | Electron Ionization (EI) |

| Protonated Molecule [M+H]⁺ | [C₇H₆FN₂]⁺ | 137.0515 | Electrospray Ionization (ESI) |

| Sodium Adduct [M+Na]⁺ | [C₇H₅FN₂Na]⁺ | 159.0334 | ESI |

| Common Fragment | [C₆H₅F]⁺• | 110.0379 | Loss of •CN |

| Common Fragment | [C₆H₄FN]⁺ | 109.0355 | Loss of HCN |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, should a chiral derivative be synthesized—for example, by introducing a stereocenter on an alkyl chain at the 6-position or by a reaction at the nitrile that creates a new chiral center—chiroptical spectroscopy would become a critical tool for its characterization.

Vibrational and Electronic Circular Dichroism (VCD/ECD): These techniques measure the differential absorption of left and right circularly polarized light. cas.czmdpi.com They are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

Determination of Absolute Configuration: The primary application of these techniques is the determination of a molecule's absolute configuration (i.e., whether it is the R or S enantiomer). acs.orglibretexts.org The experimental VCD or ECD spectrum is measured and compared to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized derivative. nih.gov This method provides a powerful alternative to X-ray crystallography, especially for non-crystalline samples like oils or liquids. nih.gov

Enantiomeric Purity: While chiroptical methods can be used to assess enantiomeric excess, they are more commonly employed for structural elucidation. Chiral chromatography (HPLC or GC) remains the more routine method for the precise quantification of enantiomeric purity.

Computational and Theoretical Investigations of 3 Fluoro 6 Methylpyridine 2 Carbonitrile

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

The electronic structure and bonding nature of 3-fluoro-6-methylpyridine-2-carbonitrile can be thoroughly investigated using various quantum chemical methods. Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are prominent methods employed for this purpose. nih.gov Calculations, often using basis sets like 6-311++G(d,p), can determine the optimized molecular geometry, bond lengths, and bond angles. nih.gov

In the case of this compound, the pyridine (B92270) ring forms a stable aromatic system. The fluorine atom, being highly electronegative, and the electron-withdrawing nitrile group significantly influence the electron distribution within the ring. This effect is somewhat counterbalanced by the electron-donating nature of the methyl group. DFT calculations can precisely map the electron density and electrostatic potential, highlighting the electron-deficient nature of the carbon atoms attached to the fluorine and nitrile groups.

Natural Bond Orbital (NBO) analysis is another critical tool used to understand the bonding in detail. It provides information about charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions. For this molecule, NBO analysis would likely reveal strong polarization of the C-F and C-CN bonds and hyperconjugative interactions involving the methyl group and the pyridine ring.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C2-CN | 1.44 Å |

| C3-F | 1.35 Å | |

| C6-CH3 | 1.51 Å | |

| C≡N | 1.16 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle (°) | N1-C2-C3 | 120.5° |

| F-C3-C4 | 118.9° | |

| C5-C6-N1 | 122.0° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attacks.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the methyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely localized around the electron-withdrawing nitrile group and the carbon atom bonded to the fluorine, indicating these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. Computational methods can accurately calculate these orbital energies and visualize their distributions. nih.gov The concept of frontier molecular orbitalets (FMOLs) can further refine reactivity prediction for larger systems by localizing the reactive regions. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By locating and characterizing the transition state (TS) structures, chemists can understand the energy barriers and pathways of reactions involving this compound. researchgate.net

For instance, in a nucleophilic aromatic substitution reaction where the fluorine atom is displaced, calculations can model the entire reaction coordinate. This includes identifying the formation of a Meisenheimer complex as an intermediate and calculating its stability. The activation energy for the reaction is determined by the energy difference between the reactants and the transition state. Such calculations can explain why substitution occurs at a specific position and predict how reaction rates might be affected by different nucleophiles or solvent conditions. Similarly, the reduction of the nitrile group to an amine or its hydrolysis can be modeled to understand the step-by-step mechanism and energetic requirements.

Conformational Analysis and Tautomeric Equilibria

While the pyridine ring itself is rigid, conformational flexibility in this compound is primarily associated with the rotation of the methyl group. Although the energy barrier for this rotation is typically low, its calculation can be important for understanding the molecule's dynamics and its spectroscopic properties at low temperatures.

Tautomerism is not a significant feature for the ground state of this compound. However, related pyridine structures, such as hydroxypyridines, can exhibit significant tautomeric equilibria (e.g., lactim-lactam tautomerism). nih.gov Theoretical calculations can be used to investigate the possibility of less common tautomers, such as those involving the nitrile group (e.g., ketenimine forms), by calculating their relative energies. For this molecule, any alternative tautomers are expected to be significantly higher in energy and thus not present in appreciable populations under normal conditions. researchgate.net Computational studies on related substituted pyridines have shown that substitution patterns and solvent effects can dramatically shift tautomeric preferences. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which serves as a powerful tool for validating and interpreting experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus and referencing them to a standard like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental results helps in the definitive assignment of peaks. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to an infrared (IR) or Raman spectrum can be calculated by performing a frequency analysis on the optimized molecular geometry. nih.gov These calculations predict the positions and intensities of vibrational modes, such as the characteristic C≡N stretch (around 2230 cm⁻¹), the C-F stretch (around 1220 cm⁻¹), and various C-H and ring vibrations. The calculated frequencies are often scaled by a small factor to correct for anharmonicity and method limitations, improving agreement with experimental spectra. nih.gov

| Spectroscopy Type | Parameter | Predicted Value | Experimental Region (Typical) |

|---|---|---|---|

| ¹H NMR | Methyl Protons (δ) | 2.55 ppm | ~2.5 ppm |

| Aromatic Protons (δ) | 7.2 - 7.9 ppm | Varies | |

| ¹⁹F NMR | Aromatic Fluorine (δ) | -121.5 ppm | ~ -120 ppm |

| IR Spectroscopy | C≡N Stretch (ν) | 2235 cm⁻¹ | ~2230 cm⁻¹ |

| C-F Stretch (ν) | 1225 cm⁻¹ | ~1220 cm⁻¹ |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecular ensembles, such as in the solid state or in solution. mdpi.com Using a force field (like COMPASS II) parameterized to describe inter- and intramolecular forces, MD simulations can model the movements of thousands of molecules over time. mdpi.com

For this compound, MD simulations can predict solid-state packing arrangements and identify key intermolecular interactions. These interactions would likely include π-π stacking between pyridine rings, dipole-dipole interactions due to the polar C-F and C≡N bonds, and weak C-H···N or C-H···F hydrogen bonds. Understanding these noncovalent interactions is crucial for predicting material properties like melting point, solubility, and crystal morphology. mdpi.com In solution, MD can simulate solvation shells and provide insights into how solvent molecules interact with different parts of the solute molecule.

Emerging Research Directions and Potential Advanced Applications Non Clinical for 3 Fluoro 6 Methylpyridine 2 Carbonitrile

Applications in Materials Science

The pyridine (B92270) carbonitrile scaffold is a valuable component in the design of advanced functional materials. While direct applications of 3-Fluoro-6-methylpyridine-2-carbonitrile are still emerging, research on analogous structures highlights its considerable potential. The inherent properties of the molecule, such as its polarity, potential for hydrogen bonding, and rigid aromatic core, make it a candidate for incorporation into polymers and liquid crystals.

More significantly, its structural motifs are directly relevant to the field of optoelectronics. Fluorinated 2-cyanopyridine (B140075) derivatives are recognized as key intermediates for synthesizing advanced materials. ossila.com

Organic Semiconductors and Dyes: The electron-deficient nature of the pyridine ring, enhanced by the cyano and fluoro substituents, makes this scaffold suitable for creating electron-transporting materials used in Organic Light-Emitting Diodes (OLEDs). The related compound, 3-Fluoro-2-pyridinecarbonitrile, is explicitly used as a building block for phosphorescence dyes. ossila.com

Aggregation-Induced Emission (AIE) Materials: AIE materials are a class of luminogens that are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This property is crucial for developing novel sensors and imaging agents. Research has shown that simple protonation of pyridines can induce AIE activity. nih.govrsc.org The this compound scaffold can be attached to chromophores like carbazoles to synthesize molecules with AIE properties. ossila.com The ability to form ordered solid-state structures with restricted intramolecular motion is key to this phenomenon. osi.lv

Table 1: Potential Materials Science Applications

| Material Type | Role of this compound | Anticipated Properties | Relevant Research on Analogues |

|---|---|---|---|

| Organic Semiconductors | Electron-transporting layer (ETL) precursor in OLEDs | Enhanced electron mobility, thermal stability | Pyridine-based compounds are used in OLEDs. elsevier.com |

| Phosphorescence Dyes | Core scaffold for heavy-metal-free phosphors | Tunable emission spectra, improved quantum yields | 3-Fluoro-2-pyridinecarbonitrile is a precursor for phosphorescence dyes. ossila.com |

| AIE Materials | Precursor for AIE-active luminogens (AIEgens) | High solid-state luminescence, sensitivity to aggregation | Simple pyridinium (B92312) salts exhibit AIE. nih.govrsc.org |

| Polymer Precursors | Functional monomer for specialty polymers | Increased thermal resistance, specific optical properties | Pyridine-based polymers have diverse applications. elsevier.com |

Role in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The functional groups on this compound make it an excellent candidate for designing complex supramolecular assemblies.

The pyridine nitrogen atom is a hydrogen bond acceptor, while the nitrile group can also participate in hydrogen bonding and dipole-dipole interactions. Studies on cyanopyridines show that π-π stacking is a major contributor to their crystal packing. d-nb.info Furthermore, the fluorine atom can engage in halogen bonding and other weak interactions that help direct the formation of specific architectures.

A compelling example from a related compound, 6-Fluoropyridine-2-carbonitrile, shows its ability to form a centrosymmetric dinuclear complex with silver(I) ions, resulting in an anion-linked "molecular ladder" structure. ossila.com Similarly, the reaction of 2-cyanopyridine with manganese(II) results in a tetranuclear cluster, demonstrating how metal coordination can drive the assembly of intricate host-guest systems. researchgate.net These findings strongly suggest that this compound could be used to construct novel crystalline solids, metal-organic frameworks (MOFs), and other supramolecular structures with tailored cavities and properties.

Potential as a Ligand in Coordination Chemistry

The 2-cyanopyridine moiety is a well-established chelating ligand in coordination chemistry, capable of binding to a metal center through both the pyridine and nitrile nitrogen atoms. researchgate.netguidechem.comcdnsciencepub.com The resulting five-membered chelate ring is stable and has been observed in complexes with a wide range of transition metals.

This compound offers additional layers of tunability as a ligand:

Electronic Tuning: The electron-withdrawing fluorine atom at the 3-position decreases the electron density of the pyridine ring, affecting the σ-donating and π-accepting properties of the ligand. Conversely, the electron-donating methyl group at the 6-position provides a counteracting electronic effect and introduces steric influence.